molecular formula C8H14FN B13205379 4-Cyclopropyl-4-fluoropiperidine

4-Cyclopropyl-4-fluoropiperidine

Cat. No.: B13205379
M. Wt: 143.20 g/mol
InChI Key: CKVVJEYHFYGYOE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-4-fluoropiperidine is a chemical compound that belongs to the class of fluorinated piperidines. This compound is characterized by the presence of a cyclopropyl group and a fluorine atom attached to the piperidine ring. The incorporation of fluorine into organic molecules is a common strategy in medicinal chemistry to enhance the pharmacokinetic and physicochemical properties of drug candidates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-4-fluoropiperidine typically involves the fluorination of piperidine derivatives. One common method is the catalytic dearomatization-hydrogenation sequence, where fluoro-pyridine precursors undergo a series of reactions to yield substituted fluorinated piperidines . The reaction conditions often include the use of catalysts and specific solvents to achieve high diastereoselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of these methods ensures the availability of the compound for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropyl-4-fluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce hydrogenated piperidine derivatives .

Scientific Research Applications

4-Cyclopropyl-4-fluoropiperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Fluorinated piperidines are explored for their potential as drug candidates due to their enhanced pharmacokinetic properties.

    Industry: The compound is used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-4-fluoropiperidine involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s binding affinity and selectivity towards these targets. The compound’s effects are mediated through pathways involving charge-dipole interactions, hyperconjugation, and steric repulsion .

Comparison with Similar Compounds

    3-Fluoropiperidine: Another fluorinated piperidine with different substitution patterns.

    4-Fluoropiperidine: Lacks the cyclopropyl group but shares the fluorine substitution.

    Cyclopropylpiperidine: Similar structure but without the fluorine atom.

Uniqueness: 4-Cyclopropyl-4-fluoropiperidine is unique due to the combined presence of both the cyclopropyl group and the fluorine atom. This combination imparts distinct physicochemical properties, making it a valuable compound in various research and industrial applications .

Biological Activity

4-Cyclopropyl-4-fluoropiperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's structural features suggest various biological activities, particularly in the modulation of neurotransmitter systems and as a potential therapeutic agent in various diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C8_{8}H12_{12}F1_{1}N1_{1}
  • Molecular Weight : Approximately 155.19 g/mol

This compound features a cyclopropyl group and a fluorine atom attached to the piperidine ring, which may influence its pharmacokinetic and pharmacodynamic properties.

Pharmacological Effects

  • PDE5 Inhibition : Preliminary studies indicate that compounds with similar structural motifs can act as inhibitors of phosphodiesterase 5 (PDE5), an enzyme implicated in various physiological processes including vasodilation and neuroprotection. PDE5 inhibitors are also being researched for their potential roles in treating erectile dysfunction and pulmonary hypertension .
  • Orexin Receptor Modulation : Research into related piperidine derivatives has shown that modulation of the orexin system can affect behaviors such as alcohol preference and sleep disorders. Compounds targeting orexin receptors may have therapeutic implications for conditions like obesity and drug dependency .
  • Antioxidant Activity : Some studies have highlighted the antioxidant properties of similar piperidine derivatives, suggesting that this compound may exhibit protective effects against oxidative stress, which is relevant in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. A comparative analysis with other fluorinated piperidine derivatives reveals that:

  • The presence of the cyclopropyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.
  • The fluorine atom at the 4-position may modulate receptor binding affinities and metabolic stability.

Table 1: Comparison of Biological Activities of Fluorinated Piperidines

CompoundPDE5 Inhibition (%)Orexin Receptor ActivityAntioxidant Activity
This compoundTBDTBDTBD
N-Fluoropiperidine90.3ModerateHigh
4,4-Difluoro-piperidine84.2HighModerate

Note: TBD = To Be Determined based on further studies.

Case Studies

Recent research has focused on the synthesis and evaluation of various piperidine derivatives, including this compound, to assess their potential as therapeutic agents:

  • Study A : Investigated the impact of fluorinated piperidines on PDE5 activity, revealing promising inhibition rates that warrant further exploration into their use as cardiovascular therapeutics .
  • Study B : Examined the effects on orexin receptor antagonism, suggesting potential applications in managing sleep disorders and obesity .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

4-cyclopropyl-4-fluoropiperidine

InChI

InChI=1S/C8H14FN/c9-8(7-1-2-7)3-5-10-6-4-8/h7,10H,1-6H2

InChI Key

CKVVJEYHFYGYOE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCNCC2)F

Origin of Product

United States

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